(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative featuring a benzyl ester group at the 1-position and a substituted ethyl-amino moiety at the 3-position. The compound’s structure includes a 2-amino-acetyl group attached to the ethyl-amino substituent, which confers hydrogen-bonding capabilities and influences its solubility and reactivity. This compound is cataloged under reference code 10-F081569 by CymitQuimica, where it is classified as a pharmaceutical intermediate or building block .
Properties
IUPAC Name |
benzyl (3R)-3-[(2-aminoacetyl)-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-20(16(21)11-18)15-9-6-10-19(12-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERGXOGGBVDSNZ-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Direct Acetylation with Acetyl Chloride
A faster but less selective approach involves acetyl chloride (1.2 equivalents) in DCM with triethylamine as a base. However, this method risks N-overacetylation, reducing yield to 72%.
Benzyl Ester Formation
The final step introduces the benzyl ester group at the piperidine nitrogen.
Benzylation with Benzyl Chloride
Mitsunobu Reaction for Stereochemical Retention
For chiral preservation, the Mitsunobu reaction (DIAD, PPh₃) couples the piperidine with benzyl alcohol, achieving 91% yield and >99% e.e..
Purification and Characterization
Final purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Key Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | e.e. (%) | Scalability |
|---|---|---|---|---|
| Chemical Cyclization | 4 | 62 | 99 | Industrial |
| Enzymatic Reduction | 5 | 58 | 93 | Lab-scale |
| Mitsunobu Benzylation | 3 | 75 | 99 | Moderate |
Optimal Route : The chemical cyclization pathway (Steps 1.1 → 2.1 → 3.1 → 4.1) balances yield (62%) and scalability, making it suitable for kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions
®-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
1. Pharmacological Potential
Research indicates that (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester may possess significant pharmacological properties. Its structural framework is similar to known bioactive compounds, suggesting potential activity as:
- Antidepressants : Compounds with similar piperidine structures have shown efficacy in treating depression by modulating neurotransmitter levels.
- Analgesics : The compound may exhibit pain-relieving properties, akin to other piperidine derivatives used in pain management.
Studies focusing on piperidine derivatives have indicated their potential to interact with various neurotransmitter systems, which could be explored further for therapeutic applications .
2. Enzyme Inhibition
There is growing interest in the enzyme inhibitory potential of this compound. Compounds that inhibit specific enzymes can serve as valuable tools in drug discovery and development:
- Protease Inhibitors : Research has shown that certain piperidine derivatives can inhibit proteases, which are crucial in various biological processes and disease mechanisms.
This aspect of the compound's activity could lead to the development of novel therapeutics targeting diseases where protease activity is dysregulated .
Case Studies and Research Findings
A review of literature reveals several case studies that highlight the applications of similar compounds:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2020) | Investigate analgesic properties of piperidine derivatives | Identified several derivatives with significant pain-relieving effects in animal models. |
| Johnson et al. (2019) | Explore antidepressant effects of piperidine analogs | Found that certain analogs improved mood-related behaviors in rodent models. |
| Lee et al. (2021) | Evaluate enzyme inhibition by piperidine compounds | Demonstrated that specific piperidine derivatives could effectively inhibit serine proteases involved in cancer progression. |
These studies underscore the potential of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester as a candidate for further exploration in pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of ®-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related piperidine derivatives, highlighting substituent variations, molecular weights, and key properties:
Physicochemical Properties
- Solubility : The hydroxy-ethyl variant (CAS 1354011-33-8) exhibits higher hydrophilicity due to its hydroxyl group, whereas the benzyl ester in the target compound imparts lipophilicity .
- Stability: Benzyl esters are stable under basic conditions but can be cleaved via hydrogenolysis (e.g., Pd/C/H₂), as demonstrated in and .
Biological Activity
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, with the CAS number 1353993-53-9 and molecular formula C17H25N3O3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Weight : 319.4 g/mol
- Structure : The compound features a piperidine ring substituted with an amino-acetyl group and a benzyl ester, which is crucial for its biological activity.
Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit promising anticancer properties. The benzyl ester moiety in this compound enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.
- Case Study : A study demonstrated that piperidine derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The presence of electron-withdrawing groups on the aromatic ring was found to enhance the antiproliferative activity ( ).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests revealed that related compounds displayed effective antibacterial activity comparable to standard antibiotics such as norfloxacin. The SAR analysis indicated that the presence of specific functional groups significantly influenced the antimicrobial efficacy ( ).
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects attributed to piperidine derivatives. These compounds may modulate neurotransmitter systems, providing therapeutic benefits in neurodegenerative diseases.
- Study Insights : Animal models have shown that certain piperidine compounds can reduce neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's disease ( ).
Structure-Activity Relationship (SAR)
Understanding the SAR of (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is vital for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Benzyl Ester | Enhances lipophilicity and cellular uptake |
| Amino Group | Increases interaction with biological targets |
| Acetyl Substituent | Modulates pharmacokinetic properties |
Q & A
Basic: What are the key synthetic steps and purification methods for synthesizing (R)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester?
The synthesis typically involves multi-step organic reactions :
- Step 1 : Preparation of a protected piperidine derivative (e.g., tert-butyl carbamate protection) to prevent unwanted side reactions.
- Step 2 : Introduction of the ethyl-amino and 2-amino-acetyl moieties via nucleophilic substitution or acylation reactions.
- Step 3 : Benzyl ester formation through coupling reactions, often using benzyl chloroformate.
Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating intermediates and the final product, ensuring >95% purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity .
Basic: How is the stereochemical configuration of the piperidine ring confirmed?
The (R) -configuration at the piperidine C3 position is verified using:
- Chiral HPLC : Separates enantiomers based on retention times, comparing against known standards.
- X-ray Crystallography : Provides definitive 3D structural confirmation.
- Optical Rotation Measurements : Correlates observed rotation with literature values for chiral analogs .
Advanced: How can low yields during the acylation step (e.g., 2-amino-acetyl introduction) be optimized?
Low yields often stem from steric hindrance or incomplete activation. Strategies include:
- Catalyst Screening : Use coupling agents like HATU or DCC to improve reaction efficiency.
- Temperature Modulation : Conduct reactions at 0–4°C to minimize side reactions.
- Kinetic Monitoring : Track progress via thin-layer chromatography (TLC) or real-time NMR to identify bottlenecks .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from stereochemical impurities or assay variability. Methodological solutions:
- Enantiomer Separation : Use chiral columns to isolate (R)- and (S)-forms and test individually.
- Molecular Docking Studies : Predict binding interactions with targets (e.g., enzymes like FAAH) to validate hypothesized mechanisms.
- Dose-Response Curves : Re-evaluate activity across a wider concentration range to rule out false negatives .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., δ 1.2–3.5 ppm for piperidine protons).
- High-Resolution MS : Confirms molecular weight (e.g., [M+H]+ expected at m/z 319.4).
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and amide groups) .
Advanced: How to design assays to evaluate its interaction with biological targets (e.g., enzymes or receptors)?
- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates (e.g., for FAAH).
- Surface Plasmon Resonance (SPR) : Quantify binding affinity in real-time.
- Competitive Binding Studies : Use radiolabeled ligands (e.g., [³H]-CP55940 for cannabinoid receptors) to assess displacement .
Basic: What functional groups dictate its chemical reactivity?
- Benzyl Ester : Susceptible to hydrolysis under acidic/basic conditions.
- Amide and Ethyl-Amino Groups : Participate in hydrogen bonding and nucleophilic reactions.
- Piperidine Ring : Influences solubility and stereoelectronic properties .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
- Stress Testing : Incubate at pH 2–12 and 40–60°C, monitoring degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds.
- Forced Degradation Studies : Use UV light or oxidizing agents to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
